molecular formula C10H12N8O4 B12967865 (E)-Dimethyl 2,2'-(diazene-1,2-diylbis(4H-1,2,4-triazole-5,3-diyl))diacetate

(E)-Dimethyl 2,2'-(diazene-1,2-diylbis(4H-1,2,4-triazole-5,3-diyl))diacetate

Cat. No.: B12967865
M. Wt: 308.25 g/mol
InChI Key: ZKMCCEYFBHGKHV-ISLYRVAYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-Dimethyl 2,2’-(diazene-1,2-diylbis(4H-1,2,4-triazole-5,3-diyl))diacetate is a synthetic organic compound characterized by its unique diazene and triazole functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-Dimethyl 2,2’-(diazene-1,2-diylbis(4H-1,2,4-triazole-5,3-diyl))diacetate typically involves the reaction of appropriate triazole derivatives with diazene precursors under controlled conditions. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the diazene linkage. Common solvents used in this synthesis include dimethyl sulfoxide (DMSO) and acetonitrile, with reaction temperatures ranging from 50°C to 100°C.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

(E)-Dimethyl 2,2’-(diazene-1,2-diylbis(4H-1,2,4-triazole-5,3-diyl))diacetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the triazole rings, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of corresponding oxides.

    Reduction: Formation of reduced triazole derivatives.

    Substitution: Formation of alkylated triazole products.

Scientific Research Applications

Chemistry

In chemistry, (E)-Dimethyl 2,2’-(diazene-1,2-diylbis(4H-1,2,4-triazole-5,3-diyl))diacetate is used as a building block for the synthesis of more complex molecules

Biology

The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. Its ability to interact with biological macromolecules makes it a candidate for drug development and biochemical research.

Medicine

In medicine, research is ongoing to explore the compound’s potential as a therapeutic agent. Its unique chemical structure may offer advantages in targeting specific biological pathways, making it a promising candidate for further investigation.

Industry

In the industrial sector, (E)-Dimethyl 2,2’-(diazene-1,2-diylbis(4H-1,2,4-triazole-5,3-diyl))diacetate is used in the development of advanced materials, including polymers and coatings. Its stability and reactivity make it suitable for various applications in material science.

Mechanism of Action

The mechanism of action of (E)-Dimethyl 2,2’-(diazene-1,2-diylbis(4H-1,2,4-triazole-5,3-diyl))diacetate involves its interaction with specific molecular targets. The diazene and triazole groups can form strong interactions with enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways, depending on the context.

Comparison with Similar Compounds

Similar Compounds

  • Dimethyl 2,2’-(diazene-1,2-diylbis(4H-1,2,4-triazole-5,3-diyl))diacetate
  • Dimethyl 2,2’-(diazene-1,2-diylbis(4H-1,2,4-triazole-3-diyl))diacetate

Uniqueness

(E)-Dimethyl 2,2’-(diazene-1,2-diylbis(4H-1,2,4-triazole-5,3-diyl))diacetate is unique due to its specific geometric configuration, which can influence its reactivity and interaction with other molecules. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C10H12N8O4

Molecular Weight

308.25 g/mol

IUPAC Name

methyl 2-[3-[(E)-[5-(2-methoxy-2-oxoethyl)-1H-1,2,4-triazol-3-yl]diazenyl]-1H-1,2,4-triazol-5-yl]acetate

InChI

InChI=1S/C10H12N8O4/c1-21-7(19)3-5-11-9(15-13-5)17-18-10-12-6(14-16-10)4-8(20)22-2/h3-4H2,1-2H3,(H,11,13,15)(H,12,14,16)/b18-17+

InChI Key

ZKMCCEYFBHGKHV-ISLYRVAYSA-N

Isomeric SMILES

COC(=O)CC1=NC(=NN1)/N=N/C2=NNC(=N2)CC(=O)OC

Canonical SMILES

COC(=O)CC1=NC(=NN1)N=NC2=NNC(=N2)CC(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.